molecular formula C12H17NO2S B13830035 (4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide

(4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide

Cat. No.: B13830035
M. Wt: 239.34 g/mol
InChI Key: QCNBRUOJSNBOIE-HKALDPMFSA-N
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Description

(4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide is a complex organic compound with a unique structure that includes a sulfur atom, an oxygen atom, and a nitrogen atom within a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the five-membered ring: This can be achieved through a cyclization reaction involving a suitable precursor containing the necessary functional groups.

    Introduction of the sulfur atom: This step often involves the use of sulfur-containing reagents under controlled conditions to ensure the correct incorporation of the sulfur atom into the ring.

    Oxidation: The final step involves the oxidation of the sulfur atom to achieve the desired 2-oxide form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 2-oxide form back to the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

(4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sulfur-containing heterocycles: Compounds such as thiophene and thiazole share structural similarities with (4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide.

    Oxazolidinones: These compounds also contain a five-membered ring with oxygen and nitrogen atoms.

Uniqueness

What sets this compound apart is its specific combination of functional groups and the presence of a sulfur atom in the 2-oxide form. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

(4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2λ6-thia-3-azacyclopent-2-ene 2-oxide

InChI

InChI=1S/C12H17NO2S/c1-9(2)12-8-15-16(14,13-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3/t12-,16?/m0/s1

InChI Key

QCNBRUOJSNBOIE-HKALDPMFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S2(=N[C@@H](CO2)C(C)C)=O

Canonical SMILES

CC1=CC=C(C=C1)S2(=NC(CO2)C(C)C)=O

Origin of Product

United States

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